![molecular formula C10H10N4 B14131821 [3,3'-Bipyridine]-2,6-diamine](/img/structure/B14131821.png)
[3,3'-Bipyridine]-2,6-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3,3’-Bipyridine]-2,6-diamine: is an organic compound that belongs to the bipyridine family Bipyridines are a group of compounds consisting of two pyridine rings connected by a single bond The specific structure of [3,3’-Bipyridine]-2,6-diamine features amino groups at the 2 and 6 positions of the bipyridine scaffold
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3,3’-Bipyridine]-2,6-diamine typically involves the coupling of pyridine derivatives. One common method is the palladium-catalyzed cross-coupling reaction, such as the Suzuki coupling, where a halogenated pyridine reacts with an amine-substituted pyridine in the presence of a palladium catalyst and a base . Another approach is the Ullmann coupling, which involves the homocoupling of halogenated pyridines under copper catalysis .
Industrial Production Methods: Industrial production of [3,3’-Bipyridine]-2,6-diamine may involve large-scale coupling reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: [3,3’-Bipyridine]-2,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bipyridinium salts, which are useful in redox applications.
Reduction: Reduction reactions can convert bipyridinium salts back to the parent bipyridine compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: Bipyridinium salts.
Reduction: Regenerated bipyridine.
Substitution: Various substituted bipyridine derivatives.
科学的研究の応用
Chemistry: [3,3’-Bipyridine]-2,6-diamine is used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: In biological research, bipyridine derivatives are investigated for their ability to interact with metal ions and proteins. They are used in studies related to enzyme inhibition and metal ion transport .
Medicine: The compound and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes and as agents for metal chelation therapy .
Industry: In the industrial sector, [3,3’-Bipyridine]-2,6-diamine is used in the development of materials with specific electronic and optical properties. It is also explored for use in redox flow batteries and other energy storage devices .
作用機序
The mechanism of action of [3,3’-Bipyridine]-2,6-diamine involves its ability to coordinate with metal ions. This coordination can alter the electronic properties of the metal center, affecting its reactivity and interactions with other molecules. The compound can also participate in redox reactions, where it undergoes reversible oxidation and reduction processes .
類似化合物との比較
2,2’-Bipyridine: A widely used ligand in coordination chemistry, known for its strong binding to metal ions.
4,4’-Bipyridine: Used in the synthesis of viologens, which are important in electrochromic devices and redox flow batteries.
2,3’-Bipyridine: Found in natural sources like tobacco seedlings and used in various chemical applications.
Uniqueness: [3,3’-Bipyridine]-2,6-diamine is unique due to the presence of amino groups at specific positions, which allows for additional functionalization and reactivity compared to other bipyridine derivatives. This makes it a versatile compound for various scientific and industrial applications .
特性
分子式 |
C10H10N4 |
|---|---|
分子量 |
186.21 g/mol |
IUPAC名 |
3-pyridin-3-ylpyridine-2,6-diamine |
InChI |
InChI=1S/C10H10N4/c11-9-4-3-8(10(12)14-9)7-2-1-5-13-6-7/h1-6H,(H4,11,12,14) |
InChIキー |
MXUNFLOSHOPFDZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)C2=C(N=C(C=C2)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


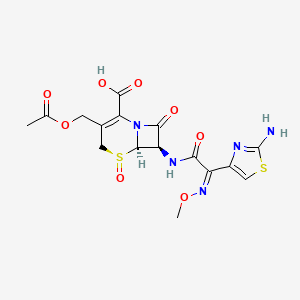

![Dimethyl[bis(phenylethynyl)]stannane](/img/structure/B14131766.png)
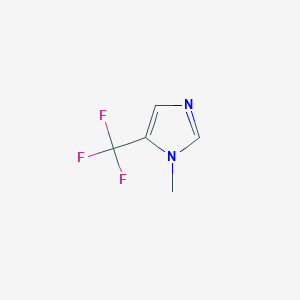
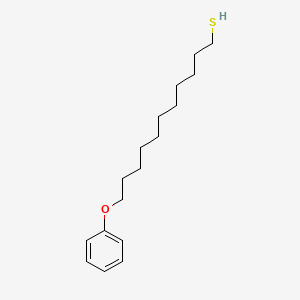


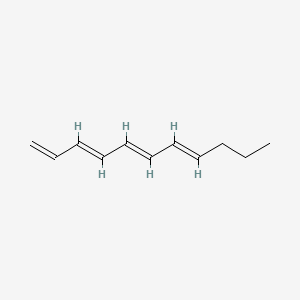
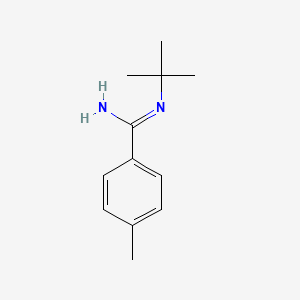
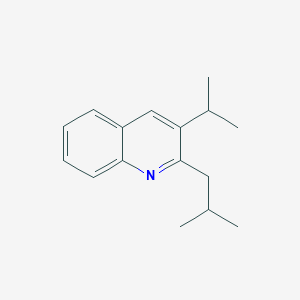
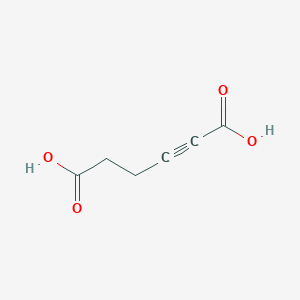
![{5-Chloro-2-[(thiophen-2-yl)sulfanyl]phenyl}acetic acid](/img/structure/B14131810.png)
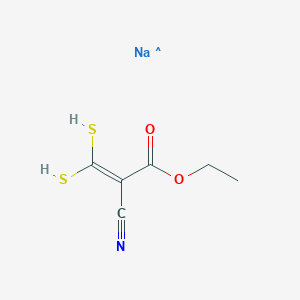
![[1,1'-Biphenyl]-4-amine, N-[1,1'-biphenyl]-4-YL-4'-(1-naphthalenyl)-](/img/structure/B14131825.png)
